2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 1005576-88-4
VCID: VC4275827
InChI: InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13)
SMILES: CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-]
Molecular Formula: C7H11N5O3
Molecular Weight: 213.197

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

CAS No.: 1005576-88-4

Cat. No.: VC4275827

Molecular Formula: C7H11N5O3

Molecular Weight: 213.197

* For research use only. Not for human or veterinary use.

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide - 1005576-88-4

Specification

CAS No. 1005576-88-4
Molecular Formula C7H11N5O3
Molecular Weight 213.197
IUPAC Name 2-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide
Standard InChI InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13)
Standard InChI Key ZHILFGNQBQWTNG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide systematically describes its structure: a pyrazole ring substituted with methyl (C-5) and nitro (C-3) groups, linked via a propane chain to a hydrazide moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number1005576-88-4
Molecular FormulaC₇H₁₁N₅O₃
Molecular Weight213.19 g/mol
Boiling PointNot reported
Density1.50±0.1 g/cm³ (predicted)

Notably, a structurally similar compound (CAS 1005670-04-1) with an additional methyl group (C₈H₁₃N₅O₃) is frequently conflated in literature . This homolog exhibits a higher molecular weight (227.22 g/mol) and predicted boiling point of 491.4±35.0°C , underscoring the need for precise compound identification in research.

Spectroscopic and Computational Data

The canonical SMILES string CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] confirms the connectivity of the pyrazole ring, nitro group, and hydrazide side chain. Computational predictions via InChIKey (SBEMNWTXVUTGGV-UHFFFAOYSA-N) facilitate database searches, while pKa predictions (12.90±0.50) suggest weak basicity, likely localized at the hydrazide nitrogen.

Synthetic Methodologies

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation of β-diketones or β-ketoesters with hydrazines. For example, 3-nitro-5-methylpyrazole intermediates are prepared by reacting 3-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux :

Reaction Scheme

3-Nitrophenylhydrazine + EAAEtOH, reflux5-Methyl-3-nitro-1H-pyrazole+byproducts\text{3-Nitrophenylhydrazine + EAA} \xrightarrow{\text{EtOH, reflux}} \text{5-Methyl-3-nitro-1H-pyrazole} + \text{byproducts}

This method, optimized with calcium hydroxide catalysts , achieves yields >70% within 3–8 hours .

Hydrazide Functionalization

Propanehydrazide side chains are introduced via nucleophilic acyl substitution. A representative protocol involves:

  • Reacting pyrazole intermediates with chloroacetone to form 1-(2-chloropropyl)pyrazoles.

  • Displacing chloride with hydrazine hydrate in ethanol .

Critical Parameters

  • Temperature: 60–80°C

  • Solvent: Anhydrous ethanol

  • Yield: ~65%

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

Predicted LogP values (1.5±0.1) indicate moderate lipophilicity, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, DMF). Experimental solubility data are absent, representing a research gap.

Future Research Directions

  • Bioactivity Profiling: Systematic screening against cancer cell lines and resistant pathogens.

  • Structure-Activity Relationships: Modifying the propane chain length and nitro group position.

  • Formulation Studies: Encapsulation in nanocarriers to enhance bioavailability.

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